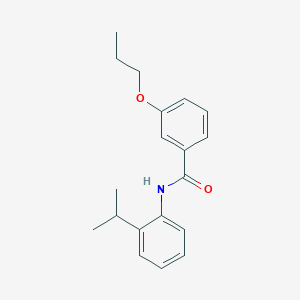
N-(3-carbamoylphenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-carbamoylphenyl)-2-methoxybenzamide, commonly known as NMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of medicine and biology. NMBA belongs to the class of benzamides and is a derivative of N-(3-nitrophenyl)-2-methoxybenzamide.
Mechanism of Action
NMBA is believed to exert its pharmacological effects by modulating the activity of various receptors and enzymes in the body. It has been shown to interact with the cannabinoid receptor CB1, the vanilloid receptor TRPV1, and the enzyme FAAH, which are all involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
NMBA has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, reduce oxidative stress, and modulate the activity of various signaling pathways involved in cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
NMBA has several advantages as a research tool, including its high potency, selectivity, and low toxicity. However, its limited solubility and stability in aqueous solutions can be a major limitation for certain experiments.
Future Directions
There are several potential future directions for research on NMBA, including the development of novel analogs with improved pharmacological properties, the investigation of its therapeutic potential in various disease models, and the elucidation of its mechanism of action at the molecular level.
In conclusion, NMBA is a promising compound with significant potential for applications in various areas of medicine and biology. Its unique pharmacological properties make it an attractive target for drug discovery and research, and further studies are needed to fully understand its mechanism of action and therapeutic potential.
Synthesis Methods
The synthesis of NMBA involves the reaction between 3-aminobenzoic acid and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonium carbonate to obtain NMBA in high yield.
Scientific Research Applications
NMBA has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.
properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-(3-carbamoylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-8-3-2-7-12(13)15(19)17-11-6-4-5-10(9-11)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |
InChI Key |
FUYOZFHGTOADNC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)

![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)


![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)




